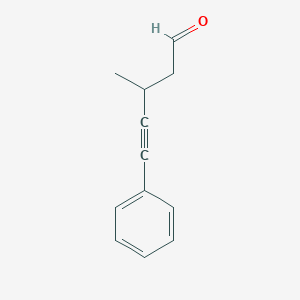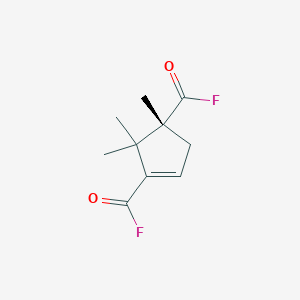
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride is a complex organic compound characterized by its unique cyclopentene ring structure with three methyl groups and two difluoromethylene groups attached to the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene precursor followed by the introduction of difluoromethylene groups through a fluorination reaction. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced fluorination techniques can enhance the efficiency and selectivity of the synthesis process.
化学反应分析
Types of Reactions
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethylene groups to methylene groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethylene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce methylene derivatives.
科学研究应用
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and fluorinated compounds.
作用机制
The mechanism of action of (1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride involves its interaction with specific molecular targets. The difluoromethylene groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclopentene ring structure provides a rigid framework that can enhance the compound’s stability and specificity in various reactions.
相似化合物的比较
Similar Compounds
Cyclopentene derivatives: Compounds like 1,2,2-trimethylcyclopentene share a similar ring structure but lack the difluoromethylene groups.
Fluorinated compounds: Compounds such as difluoromethylcyclopentane have similar fluorine-containing groups but differ in their overall structure and reactivity.
Uniqueness
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride is unique due to the combination of its cyclopentene ring and difluoromethylene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
属性
CAS 编号 |
245655-52-1 |
|---|---|
分子式 |
C10H12F2O2 |
分子量 |
202.20 g/mol |
IUPAC 名称 |
(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarbonyl fluoride |
InChI |
InChI=1S/C10H12F2O2/c1-9(2)6(7(11)13)4-5-10(9,3)8(12)14/h4H,5H2,1-3H3/t10-/m0/s1 |
InChI 键 |
BSNIIXIVXFXVQC-JTQLQIEISA-N |
手性 SMILES |
C[C@]1(CC=C(C1(C)C)C(=O)F)C(=O)F |
规范 SMILES |
CC1(C(=CCC1(C)C(=O)F)C(=O)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


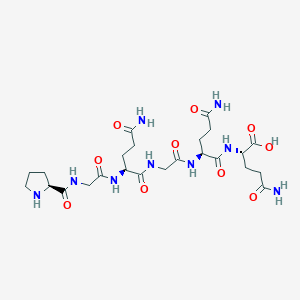

![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide](/img/structure/B14253638.png)
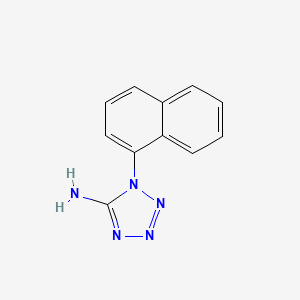
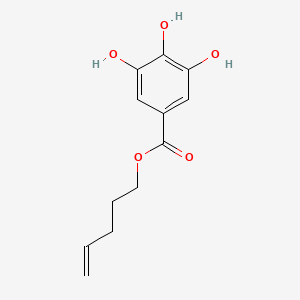
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
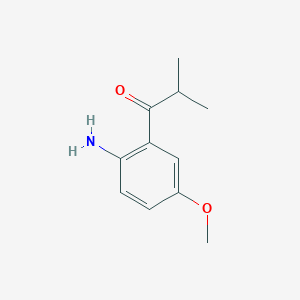

![N-[3,5-Bis(chloromethyl)phenyl]acetamide](/img/structure/B14253658.png)
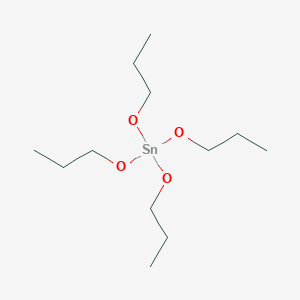
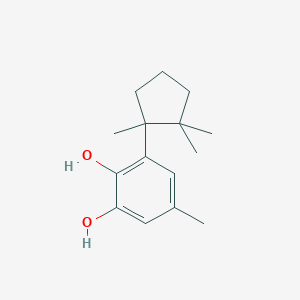
![[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid](/img/structure/B14253680.png)
